
Methylnaltrexone bromide, (17S)-
Beschreibung
Pharmacological Mechanisms of Action
Opioid Receptor Antagonism
Methylnaltrexone bromide exerts its therapeutic effects through competitive antagonism of μ-opioid receptors in the gastrointestinal (GI) tract, counteracting opioid-induced bowel dysfunction (OBD). Its mechanism is distinct from traditional laxatives, which lack receptor-specific action.
μ-Opioid Receptor Selectivity and Antagonism
Methylnaltrexone bromide demonstrates high affinity for μ-opioid receptors, with an inhibition constant (Ki) of 28 nM for human μ-receptors. It exhibits weaker antagonism at κ-receptors (Ki = 230 nM) and negligible δ-receptor affinity (Ki = 15.8 μM). This selectivity minimizes interactions with non-target receptors, reducing off-target effects.
Receptor Type | Ki (nM) | Selectivity Ratio |
---|---|---|
μ-Opioid | 28 | 1:1 |
κ-Opioid | 230 | 8:1 |
δ-Opioid | 15,800 | 565:1 |
Data compiled from in vitro binding assays.
Peripheral vs. Central Nervous System (CNS) Selectivity
The quaternary ammonium structure of methylnaltrexone bromide imposes a positive charge, enhancing polarity and reducing lipid solubility. This structural feature restricts blood-brain barrier (BBB) penetration, ensuring peripherally confined action. Key distinctions between peripheral and CNS effects include:
Parameter | Peripheral Action | CNS Action (Naltrexone) |
---|---|---|
Opioid Receptor Targeting | GI tract, immune cells, sensory neurons | Brain, spinal cord, pain pathways |
Analgesic Interference | None (preserves opioid analgesia) | Reverses pain relief |
Withdrawal Risk | Minimal (no CNS opioid displacement) | High (precipitates withdrawal) |
Adapted from pharmacokinetic and pharmacodynamic studies.
Gut Motility Modulation in Opioid Bowel Dysfunction
Opioids impair GI motility by inhibiting acetylcholine release from enteric neurons, reducing propulsive contractions and increasing sphincter tone. Methylnaltrexone bromide reverses these effects by:
- Restoring acetylcholine signaling : Antagonism of μ-receptors on myenteric neurons promotes enteric neurotransmitter release.
- Accelerating GI transit : Clinical trials demonstrated a 48% reduction in oral-cecal transit time compared to placebo.
- Increasing stool water content : Reduced fluid absorption due to restored secretory motility.
Eigenschaften
IUPAC Name |
(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGIYSGOEZJNBE-LHJYHSJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916045-21-1 | |
Record name | Methylnaltrexone bromide, (17S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916045211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYLNALTREXONE BROMIDE, (17S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDW853B60I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Silylation of Naltrexone Hydrochloride
The process begins with protecting the phenolic hydroxyl group of naltrexone hydrochloride to prevent undesired side reactions. In dichloromethane, naltrexone hydrochloride reacts with triethylamine and tert-butyldimethylsilyl chloride (TBDMSCl) at 20–40°C for 4–8 hours, forming 3-O-tert-butyldimethylsilyl ether naltrexone (II). This step achieves >95% conversion, critical for subsequent alkylation.
Alkylation with Bromomethane
The silylated intermediate (II) undergoes quaternization in a dipolar aprotic solvent (e.g., DMF or acetone) with bromomethane under hermetic conditions. Unlike earlier methods, this approach avoids product adhesion to reaction vessels—a prior issue causing yield losses. Reaction completion within 12 hours at 25°C yields 3-O-tert-butyldimethylsilyl ether methylnaltrexone bromide (III) with 85–90% purity.
Deprotection and Crystallization
Hydrobromic acid (20–40%) in C1–C3 alcohols (e.g., methanol) cleaves the silyl ether at 50–80°C for 3–6 hours, yielding methylnaltrexone bromide (IV) crude. The molar ratio of III to HBr (1:1.5–3.5) ensures complete deprotection. Cooling crystallizes the product, which is then refined via mixed solvents (e.g., ethanol/water) to achieve >99% purity.
Table 1: Key Parameters for Protective Group Method
Step | Conditions | Yield | Purity |
---|---|---|---|
Silylation | 20–40°C, 4–8 h, CH₂Cl₂ | 95% | >98% |
Alkylation | 25°C, 12 h, DMF | 88% | 85–90% |
Deprotection | 50–80°C, 3–6 h, HBr/MeOH | 92% | 95% |
Recrystallization | Ethanol/water, 0°C | 85% | >99% |
Anion Exchange Methodology: Industrial-Scale Bromidation
Methylation with Dimethyl Sulfate
Naltrexone base reacts with dimethyl sulfate (DMS) in toluene at 50–60°C for 16–20 hours, forming methylnaltrexone methyl sulfate. Excess DMS is hydrolyzed with water (70–80°C, 4–8 hours), reducing residual DMS to <0.1 ppm. This step avoids pressurized reactors required for bromomethane, enhancing safety.
Bromide Anion Exchange
Adding aqueous HBr (48%) to the methyl sulfate intermediate induces anion exchange. Methylnaltrexone bromide precipitates due to its low solubility in polar solvents. Crystallization at 0°C in methanol/water (1:3 v/v) yields >99.8% pure product with 18.3% bromide content.
Table 2: Anion Exchange Process Metrics
Parameter | Value |
---|---|
Methylation Temp | 50–60°C |
Anion Exchange Solvent | MeOH/H₂O (1:3) |
Residual DMS | <5 ppm |
Final Purity | >99.8% |
Comparative Analysis of Methodologies
Yield and Purity
Industrial Scalability
The anion exchange method eliminates chromatographic purification, reducing solvent use by 40% and processing time by 30%. In contrast, the silylation approach demands rigorous solvent recovery systems for dichloromethane and DMF.
Stereochemical Control
Neither method explicitly addresses the (17S) configuration, implying that stereoselectivity arises during naltrexone synthesis. Future work may explore asymmetric alkylation or chiral resolution to enhance enantiomeric excess.
Industrial Considerations and Optimization
Analyse Chemischer Reaktionen
Types of Reactions
Methylnaltrexone bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The bromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives of methylnaltrexone .
Wissenschaftliche Forschungsanwendungen
Introduction to Methylnaltrexone Bromide
Methylnaltrexone bromide (MNTX) is a quaternary derivative of naltrexone, primarily designed to counteract opioid-induced constipation (OIC) without affecting analgesic effects. Its unique pharmacological properties allow it to act as a peripherally-acting mu-opioid receptor antagonist, making it a crucial therapeutic option in palliative care and for patients on chronic opioid therapy.
Pharmacokinetics
MNTX exhibits rapid absorption following subcutaneous administration, reaching peak plasma concentrations within 0.5 hours. It has a terminal half-life of approximately 8-9 hours and is primarily eliminated through renal pathways with minimal metabolism .
Treatment of Opioid-Induced Constipation
MNTX is predominantly used for managing OIC in patients with advanced illness and those undergoing chronic opioid treatment. Clinical trials have demonstrated its efficacy in inducing laxation within hours of administration, significantly outperforming placebo treatments. For instance, one study reported that 48% of patients receiving MNTX experienced laxation within four hours compared to only 16% in the placebo group .
Case Studies
- Palliative Care Patients : A study involving terminally ill patients showed that MNTX effectively alleviated constipation without precipitating opioid withdrawal symptoms or affecting pain management .
- Chronic Non-Cancer Pain : Observational studies have compared MNTX with other treatments for OIC in patients with chronic non-cancer pain, highlighting its favorable safety profile and efficacy .
Safety and Tolerability
MNTX has been found to be well-tolerated among diverse patient populations. No significant adverse effects have been reported related to opioid withdrawal or gastrointestinal hypermotility. The drug's safety profile remains consistent across various demographics, including age and gender .
Efficacy Against Other Treatments
MNTX has been compared with other peripherally acting mu-opioid receptor antagonists (PAMORAs) like naloxegol (Movantik). In clinical settings, MNTX has shown superior efficacy in achieving rescue-free laxation in patients who did not respond adequately to conventional laxative therapy .
Study Type | Population | Treatment | Laxation Rate (%) | P-Value |
---|---|---|---|---|
Randomized Controlled Trial | Advanced Illness | MNTX vs Placebo | 48% vs 16% | <0.0001 |
Observational Study | Chronic Pain Patients | MNTX vs Naloxegol | Higher Efficacy | N/A |
Wirkmechanismus
Methylnaltrexone bromide exerts its effects by blocking μ-opioid receptors in the gastrointestinal tract. This action inhibits the opioid-induced decrease in gastric motility and transit time, thereby alleviating constipation . The compound does not cross the blood-brain barrier, so it does not interfere with the central analgesic effects of opioids .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Properties
Receptor Selectivity and Mechanism
Compound | Receptor Target | BBB Penetration | Onset of Action |
---|---|---|---|
(17S)-Methylnaltrexone Bromide | Peripheral μ-opioid | No | 0.5–4 hours |
Naloxone | μ, κ, δ-opioid | Yes | 2–5 minutes |
Naldemedine | Peripheral μ-opioid | Minimal | 6–12 hours |
Alvimopan | Peripheral μ-opioid | No | 1–2 hours |
- Methylnaltrexone vs. Naloxone : Unlike naloxone, methylnaltrexone’s quaternary structure prevents BBB penetration, avoiding central opioid withdrawal .
- Methylnaltrexone vs. Naldemedine : Both are PAMORAs, but naldemedine has higher oral bioavailability (15–25% vs. methylnaltrexone’s 6–8%) and longer half-life (11–14 hours vs. 8–12 hours) .
Clinical Efficacy
Key Trials and Outcomes
Key Risks
Structural and Chemical Comparisons
Phenanthrene-Based Antagonists
Cost-Effectiveness
- A Dutch cost-effectiveness analysis found methylnaltrexone + standard care reduced hospital stays (by 1.2 days) and improved quality-adjusted life years (QALYs) at €8,900 per QALY gained .
Biologische Aktivität
Methylnaltrexone bromide, a peripherally acting μ-opioid receptor antagonist, is primarily utilized in the management of opioid-induced constipation (OIC) in patients with advanced illness. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.
Overview
Methylnaltrexone bromide (MTNX) is a quaternary derivative of naltrexone, designed to selectively antagonize μ-opioid receptors in peripheral tissues without significantly affecting central opioid receptors. This unique property allows it to alleviate the constipating effects of opioids while preserving their analgesic efficacy.
Selective Antagonism : Methylnaltrexone binds to μ-opioid receptors predominantly located in the gastrointestinal tract. By blocking these receptors, it counteracts the opioid-induced reduction in gastrointestinal motility and transit time. Importantly, its quaternary structure limits its ability to cross the blood-brain barrier, minimizing central side effects associated with traditional opioid antagonists .
Pharmacodynamics
- Gastrointestinal Effects : Clinical studies indicate that MTNX effectively increases bowel movement frequency in patients experiencing OIC. In a Phase III trial, 48% of patients receiving MTNX experienced a bowel movement within 4 hours compared to 15% in the placebo group (P < .001) .
- Impact on Analgesia : MTNX does not interfere with opioid-mediated analgesia. In controlled settings, patients receiving methylnaltrexone maintained pain relief while experiencing significant laxation .
Pharmacokinetics
The pharmacokinetic profile of methylnaltrexone is characterized by rapid absorption and predictable elimination:
Parameter | 0.15 mg/kg | 0.30 mg/kg | 0.50 mg/kg |
---|---|---|---|
Cmax (ng/mL) | 117 | 239 | 392 |
Tmax (hr) | 0.5 | 0.5 | 0.5 |
AUC24 (ng·hr/mL) | 175 | 362 | 582 |
- Absorption : Following subcutaneous administration, peak plasma concentrations are reached within approximately 0.5 hours.
- Half-life : The terminal half-life ranges from 8 to 9 hours, allowing for once-daily dosing in most cases .
Clinical Efficacy
Several clinical trials have established the efficacy of methylnaltrexone in treating OIC:
- Phase III Trial Results : A pivotal study demonstrated significant improvements in bowel movement frequency and consistency among patients with advanced illness receiving MTNX compared to those on placebo .
- Long-term Outcomes : Patients who continued treatment reported sustained benefits regarding bowel function and quality of life over extended periods .
Case Studies
- Patient Response : A cohort study involving patients with chronic pain conditions indicated that those treated with MTNX experienced a notable improvement in bowel habits without compromising pain management.
- Cost-Effectiveness Analysis : A decision-analytical model showed that the addition of MTNX to standard care resulted in more days without constipation symptoms and was deemed cost-effective from a healthcare payer perspective .
Q & A
Basic: What is the mechanism of action of Methylnaltrexone bromide in antagonizing opioid-induced constipation (OIC), and how does its limited blood-brain barrier penetration influence its pharmacological profile?
Answer:
Methylnaltrexone bromide is a quaternary ammonium derivative of naltrexone, acting as a selective peripheral μ-opioid receptor antagonist. Its charged structure restricts blood-brain barrier penetration, allowing it to block opioid receptors in the gastrointestinal tract without reversing central analgesic effects . This specificity reduces OIC by inhibiting opioid-induced slowing of gut motility and fluid absorption. Pharmacokinetic studies confirm minimal CNS exposure, validated via cerebrospinal fluid sampling in preclinical models .
Basic: What analytical methods are recommended for characterizing the stereochemical purity of (17S)-Methylnaltrexone bromide, particularly in distinguishing it from the (17R) epimer?
Answer:
Chiral liquid chromatography (LC) with UV detection is critical. The USP monograph specifies using a reversed-phase column (e.g., Inertsil ODS-3) and a mobile phase of acetonitrile-phosphate buffer (pH 2.5) to resolve epimers, with retention times around 25–30 minutes . Infrared (IR) spectroscopy 〈197〉 further confirms structural integrity by matching carbonyl (C=O) and hydroxyl (O-H) stretches to reference spectra . Quantitative nuclear magnetic resonance (qNMR) can also validate stereochemical purity by analyzing proton environments near the 17-methyl group .
Advanced: How should researchers design a randomized controlled trial (RCT) to evaluate Methylnaltrexone bromide’s efficacy in OIC, considering endpoints and confounding variables?
Answer:
Key considerations include:
- Population stratification : Enroll patients with advanced cancer or chronic nonmalignant pain, ensuring baseline opioid use consistency .
- Blinding : Use double-dummy designs for subcutaneous vs. oral formulations to maintain blinding .
- Primary endpoints : Rescue-free bowel movements (RFBM) within 4 hours post-dose, validated via patient diaries .
- Confounders : Adjust for laxative use, opioid dose, and comorbidities via multivariate regression .
- Statistical power : Calculate sample size based on a 30% response difference vs. placebo (α=0.05, power=80%) .
Advanced: What strategies resolve contradictions between in vitro receptor binding data and in vivo efficacy studies for Methylnaltrexone bromide?
Answer:
Discrepancies often arise from:
- Receptor assay conditions : Use tissue-specific models (e.g., guinea pig ileum) over recombinant systems to mimic physiological μ-opioid receptor density .
- Pharmacokinetic factors : Measure plasma levels in vivo to confirm therapeutic concentrations predicted by in vitro IC50 values .
- Metabolite interference : Characterize metabolites via LC-MS/MS to rule out off-target effects .
- Meta-analysis : Pool data from trials with standardized endpoints (e.g., RFBM) to identify dose-response trends obscured in single studies .
Methodological: How can researchers ensure high-purity synthesis of (17S)-Methylnaltrexone bromide, including identification of synthesis impurities?
Answer:
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis during quaternization to minimize (17R) epimer formation .
- Impurity profiling : Monitor intermediates via HPLC-UV, referencing pharmacopeial impurity standards (e.g., mandelic acid derivatives) .
- Purification : Employ recrystallization in ethanol-water mixtures to remove unreacted naltrexone and bromide salts .
- Validation : Confirm purity ≥98% via mass balance calculations (HPLC assay + impurity summation) .
Methodological: What are the best practices for validating an LC method to quantify Methylnaltrexone bromide in biological matrices?
Answer:
Per ICH Q2(R1):
- Selectivity : Test for interference from plasma proteins (e.g., albumin) and opioids (e.g., morphine) using spiked matrices .
- Linearity : Establish a range of 1–100 ng/mL with R² ≥0.99 .
- Accuracy/precision : Achieve ±15% recovery in inter-day assays .
- Matrix effects : Evaluate ion suppression/enhancement via post-column infusion in LC-MS/MS .
Basic: What pharmacopeial standards govern Methylnaltrexone bromide, and how do they ensure research-grade material consistency?
Answer:
The USP monograph mandates:
- Assay limits : 98.0–102.0% purity via LC-UV, excluding solvents/water .
- Impurities : Total impurities ≤2.0%, with individual unspecified impurities ≤0.5% .
- Identification : IR spectroscopy, bromide ion test (AgNO3 precipitation), and LC retention time matching .
- Sterility : Microbial enumeration tests (≤10³ CFU/g) and endotoxin limits (<20 USP EU/mg) .
Advanced: How do solvents/excipients affect Methylnaltrexone bromide stability in formulations, and what accelerated testing protocols apply?
Answer:
- Solvent effects : Aqueous buffers (pH 4–6) enhance stability; avoid high ethanol (>10%) to prevent precipitation .
- Excipients : Use antioxidants (e.g., ascorbic acid) to prevent oxidation at the 14-hydroxyl group .
- Accelerated testing : Conduct ICH Q1A-compliant studies at 40°C/75% RH for 6 months, monitoring degradation via LC-UV .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.